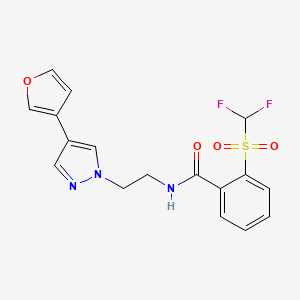

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)20-6-7-22-10-13(9-21-22)12-5-8-26-11-12/h1-5,8-11,17H,6-7H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNMDLCKUAPBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzamide core, introduction of the difluoromethylsulfonyl group, and the attachment of the furan and pyrazole moieties. Common reagents used in these steps include sulfonyl chlorides, pyrazole derivatives, and furan derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-diones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

- Difluoromethylsulfonyl group : Enhances electron-withdrawing properties and metabolic stability.

- Pyrazole-ethyl linkage : Provides conformational flexibility for receptor interactions.

Comparisons with analogs :

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a glycine transporter 1 (GlyT1) inhibitor. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 373.4 g/mol . The structure features a difluoromethyl sulfonyl group, a furan moiety, and a pyrazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇F₂N₂O₅S |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 1797967-28-2 |

GlyT1 Inhibition

Research indicates that this compound acts as a potent GlyT1 inhibitor , which is significant for treating psychiatric disorders such as schizophrenia. It was designed to enhance inhibitory activity compared to its predecessors, showing promise in rodent models without the adverse central nervous system effects commonly associated with other treatments.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. A study highlighted that fluorinated compounds similar to this benzamide exhibited potent antiproliferative effects by inducing metabolic pathways that result in DNA adduct formation, critical for their anticancer properties .

Antifungal Activity

In addition to its anticancer properties, derivatives of pyrazole compounds have shown notable antifungal activity. In vitro assays demonstrated that certain synthesized pyrazole carboxamides displayed moderate to excellent inhibition against phytopathogenic fungi, suggesting potential applications in agricultural biotechnology .

Case Study 1: Schizophrenia Treatment

In a preclinical study involving rodent models, the compound demonstrated significant efficacy in reducing symptoms associated with schizophrenia. The results indicated that it effectively modulated glycine levels without causing the side effects typically seen with traditional antipsychotic medications.

Case Study 2: Cancer Cell Lines

A series of experiments were conducted on various cancer cell lines to assess the antiproliferative effects of the compound. The findings revealed that it could inhibit cell growth significantly, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to metabolic activation leading to reactive species formation that binds covalently to cellular macromolecules .

Q & A

Q. What are the key synthetic routes for 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

Sulfonylation : Reaction of benzamide precursors with difluoromethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–25°C).

Pyrazole Formation : Cyclocondensation of hydrazine derivatives with furan-3-carbaldehyde to generate the 4-(furan-3-yl)-1H-pyrazole intermediate.

Ethylamine Coupling : Nucleophilic substitution or amide coupling to attach the ethylamine linker to the pyrazole moiety.

Final Assembly : Coupling the sulfonylbenzamide group with the pyrazole-ethylamine intermediate via carbodiimide-mediated amidation.

Q. Characterization Methods :

Q. How is the compound’s purity and stability assessed under experimental conditions?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Common degradation pathways include hydrolysis of the sulfonamide group or oxidation of the furan ring .

- Solution Stability : Assessed in buffers (pH 1–10) and DMSO over 72 hours; instability observed in acidic conditions (pH < 3) due to sulfonamide cleavage .

Q. What preliminary biological screening methods are used to evaluate this compound?

- Enzyme Inhibition Assays : High-throughput screening against kinases or proteases (e.g., fluorescence-based assays with ATP/ADP-Glo™ kits) .

- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values typically reported) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and crystallographic data be resolved?

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves ambiguities in sulfonamide conformation or pyrazole-furan dihedral angles .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate intramolecular H-bonding (e.g., sulfonyl oxygen to NH of benzamide) .

- Case Example : A 15° discrepancy in dihedral angles between computational models and crystallographic data was traced to solvent effects in the solid state .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

-

Key Modifications :

-

Methodology : Parallel synthesis with automated liquid handlers to generate 50–100 analogs for SAR .

Q. How are conflicting bioactivity data in different assay formats reconciled?

- Case Study : Inconsistent IC₅₀ values (µM vs. nM range) between fluorescence-based and radiometric kinase assays were traced to:

- Fluorescent Probe Interference : Autofluorescence of the furan moiety skewed readings .

- Solution vs. Solid Phase : Variations in protein immobilization (SPR vs. ELISA) altered binding kinetics .

- Resolution : Orthogonal assays (e.g., ITC for binding affinity, SPR for kinetics) and LC-MS verification of compound integrity post-assay .

Q. What computational tools predict metabolic pathways and potential toxicity?

- Metabolism Prediction :

- Toxicity :

- AMES Test : In silico profiling (ADMETlab 2.0) flags furan ring for potential mutagenicity, requiring experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.